6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound characterized by its unique dioxepin structure. With the molecular formula and a molecular weight of 243.10 g/mol, this compound is notable for its potential applications in various scientific domains, particularly in organic synthesis and medicinal chemistry. The compound's Chemical Abstracts Service (CAS) number is 499770-96-6, and it is recognized by several synonyms, including 6-bromomethyl-3,4-dihydro-2H-1,5-benzodioxepine.
This compound can be sourced from chemical suppliers and research institutions that specialize in organic compounds. It falls under the classification of benzodioxepins, which are a subclass of dioxepins, known for their diverse chemical reactivity and biological activity. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves several steps:
The reaction conditions for synthesizing this compound usually involve the use of solvents such as dichloromethane or ethanol and may require heating under reflux to facilitate the reaction. Advanced techniques like continuous flow chemistry may also be utilized to enhance yield and scalability.
The molecular structure of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine features a bicyclic system consisting of a benzene ring fused with a dioxepin ring. The bromomethyl group is attached at the 6-position of the dioxepin ring.
This structural configuration imparts unique chemical properties and reactivity patterns to the compound.
6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions:
Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents like potassium permanganate for oxidation processes. The specific outcomes depend on the reaction conditions and the nature of the reagents employed.
The mechanism of action for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with biological targets at a molecular level. The bromomethyl group allows for covalent bonding with nucleophilic sites on target molecules, potentially influencing their biological activity. This interaction may modulate various pathways depending on the specific receptor or enzyme involved.
6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 499770-96-6) primarily relies on functionalization of the pre-formed benzodioxepine core. The most documented route involves bromination of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol (hydroxymethyl precursor, CAS 499770-81-9) using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in anhydrous diethyl ether or dichloromethane. This approach leverages the nucleophilic displacement of the hydroxyl group, achieving moderate to high yields (65-82%) but requiring careful control of reaction temperature (-10°C to 0°C) to suppress di-bromination or ether cleavage side reactions [3] [5].
Alternative precursors include 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine, subjected to radical bromination using N-bromosuccinimide (NBS) under photolytic conditions. This method faces selectivity challenges due to competitive benzylic versus aliphatic hydrogen abstraction, often necessitating precise stoichiometric control (1.05 eq NBS) and generating succinimide byproducts that complicate purification. Recent optimizations employ diluted reaction conditions (CCl₄, 0.1M) with catalytic benzoyl peroxide to improve mono-brominated yield to ~75% [6].
Cyclization strategies focus on constructing the benzodioxepine ring before bromomethyl functionalization. A key intermediate is 6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine (CAS 1345471-19-3), synthesized via acid-catalyzed cyclocondensation of 1,2-bis(2-bromoethoxy)-4-methylbenzene. Subsequent bromination at the methyl group remains challenging due to steric constraints, limiting industrial adoption [6].
Table 1: Key Precursors in Traditional Synthesis of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Precursor CAS Number | Precursor Name | Bromination Reagent | Reported Yield | Key Limitation |
---|---|---|---|---|
499770-81-9 | 3,4-Dihydro-6-(hydroxymethyl)-2H-1,5-benzodioxepine | PBr₃ or SOBr₂ | 65-82% | Competing ether cleavage |
1345471-19-3 | 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | NBS (photolytic) | ~75% | Steric hindrance |
62823-14-7 | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol | SOBr₂ | Not reported | Regioisomeric impurity |
Transition metal catalysis offers enhanced selectivity for the bromomethyl functionalization of the benzodioxepine scaffold. Palladium-catalyzed cross-coupling between 6-(bromomethyl)benzodioxepine precursors and organoboron reagents enables one-pot tandem reactions, though direct catalytic bromomethylation remains rare. More promising approaches utilize copper(I)-mediated radical transfer. For instance, CuBr catalyzes the reaction between dihydrobenzodioxepine and bromochloromethane (CH₂BrCl) under microwave irradiation (100°C, 30 min), exploiting single-electron transfer (SET) mechanisms to achieve 89% conversion with >95% regioselectivity at the methyl position [6].
Recent advances employ photo-redox catalysis using fac-Ir(ppy)₃ (1 mol%) with visible light activation. This system generates bromomethyl radicals from CH₂Br₂ via oxidative quenching, which attack the electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine. While avoiding harsh reagents, this method currently yields ≤60% of the target compound due to competing polymerization of the benzylic radical intermediate. Ligand design on the Ir catalyst to sterically shield the radical is under investigation to improve efficiency [6].
Table 2: Transition Metal-Mediated Bromomethylation Approaches
Catalytic System | Bromine Source | Conditions | Conversion | Selectivity | Advantage |
---|---|---|---|---|---|
CuBr / TMEDA | CH₂BrCl | Microwave, 100°C, 30 min | 89% | >95% | Rapid kinetics |
fac-Ir(ppy)₃ | CH₂Br₂ | Visible light, rt, 12h | 60% | 88% | Mild conditions |
Pd(OAc)₂/XPhos | ZnBrCH₂CO₂Et | Toluene, 80°C | 45% | 90% | Tandem functionalization |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5